2-Amino-3-hydroxybut-2-enoic acid, also known as 2-amino-3-hydroxybutanoic acid, is an organic compound classified as an α-amino acid. It features a butenoic acid structure with an amino group at position 2 and a hydroxy group at position 3. The molecular formula for this compound is , and it has a molecular weight of approximately 117.1 g/mol . The compound is characterized by its unsaturated nature due to the presence of a double bond in the butenoic acid moiety.
These reactions are significant for synthesizing derivatives or related compounds that may have different biological activities or applications.
Research indicates that 2-amino-3-hydroxybut-2-enoic acid exhibits notable biological activities, including:
The specific mechanisms behind these activities are still under investigation, highlighting the need for further research.
Several synthesis methods for 2-amino-3-hydroxybut-2-enoic acid have been documented:
These methods vary in terms of yield, purity, and environmental impact.
Interaction studies involving 2-amino-3-hydroxybut-2-enoic acid have revealed its potential interactions with various biological molecules:
Further investigations are necessary to elucidate these interactions fully and their implications for health and disease.
Several compounds share structural similarities with 2-amino-3-hydroxybut-2-enoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 3-Hydroxybutanoic Acid | C4H8O3 | Saturated form; lacks the amino group |
| 2-Amino-3-hydroxybutanoic Acid | C4H9NO3 | Similar structure but saturated; more stable |
| β-Alanine | C3H7NO2 | Non-hydroxylated; commonly used in supplements |
| L-Threonine | C4H9NO3 | Contains an additional hydroxyl group; essential amino acid |
What sets 2-amino-3-hydroxybut-2-enoic acid apart is its unique combination of an unsaturated bond alongside the amino and hydroxy functional groups. This structural configuration may confer distinct biological activities that are not present in its saturated or simpler counterparts.